molecular formula C19H12N2O5 B1387084 1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 949923-56-2

1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1387084
CAS No.: 949923-56-2
M. Wt: 348.3 g/mol
InChI Key: WOHLJOQUCKRYMC-XCVCLJGOSA-N
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Description

Nomenclature and Chemical Classification

The compound 1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is systematically classified according to International Union of Pure and Applied Chemistry nomenclature principles. The molecule is registered in chemical databases under the Chemical Abstracts Service number 949923-56-2, providing a unique identifier for this specific compound. Alternative nomenclature includes the simplified designation "1-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione," which emphasizes the geometric configuration of the alkene bridge.

The compound belongs to the broader chemical classification of N-arylmaleimides, a subfamily of maleimide derivatives where the nitrogen atom of the maleimide ring is substituted with an aromatic group. More specifically, this molecule represents a substituted maleimide featuring an extended aromatic system incorporating both phenyl and nitrophenyl moieties connected through an α,β-unsaturated carbonyl bridge. The presence of the nitro group classifies this compound additionally as a nitroaromatic derivative, contributing to its distinct electronic properties and chemical reactivity patterns.

Chemical database entries identify this compound under multiple synonyms, including CHEMBL398697 and AKOS015997733, reflecting its presence in various chemical libraries and research collections. The systematic name precisely describes the structural connectivity, beginning with the maleimide core (1H-pyrrole-2,5-dione) and detailing the substitution pattern through the aromatic linker to the terminal nitrophenyl group.

Structural Formula and Representation

The molecular formula of this compound is established as C₁₉H₁₂N₂O₅, indicating a complex organic structure containing 19 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The molecular weight is precisely calculated as 348.3 grams per mole, as determined through computational chemistry methods.

The Simplified Molecular Input Line Entry System notation for this compound is recorded as [O-]N+=O, providing a linear representation of the molecular connectivity. This notation clearly illustrates the conjugated system extending from the maleimide ring through the phenyl bridge to the nitrophenyl terminus.

Molecular Property Value Method
Molecular Formula C₁₉H₁₂N₂O₅ Elemental Analysis
Molecular Weight 348.3 g/mol Computational Chemistry
Heavy Atom Count 26 Structural Analysis
Chemical Abstracts Service Number 949923-56-2 Database Registry
PubChem Compound Identifier 44443985 Database Assignment

The structural representation reveals a planar or near-planar molecular architecture due to the extended conjugation system spanning from the maleimide ring through the connecting aromatic systems. The (2E) configuration designation indicates the trans-geometry of the alkene bridge, which is the thermodynamically favored isomer for this substitution pattern. Three-dimensional conformational analysis suggests limited rotational freedom around the aromatic-carbonyl bonds due to resonance stabilization throughout the conjugated framework.

Physical Description and Appearance

Documentation of the physical characteristics of this compound indicates that the compound typically appears as a crystalline solid under standard laboratory conditions. The extensive conjugated system throughout the molecule contributes to its colored appearance, which is characteristic of compounds containing extended π-electron systems combined with electron-withdrawing groups such as the nitro functionality.

The compound is available commercially in various physical forms, including dry powder samples ranging from milligram to larger quantities for research applications. Standard packaging includes glass vials for smaller quantities and specialized containers for bulk materials, with typical storage requirements maintaining the compound under inert atmospheric conditions to prevent degradation.

Physical handling characteristics suggest the material exhibits typical properties of organic crystalline solids, with considerations for light sensitivity due to the chromophoric nature of the extended conjugated system. The presence of multiple aromatic rings and the rigid maleimide core contributes to the compound's structural stability under normal storage conditions, though specific melting points and thermal decomposition temperatures require experimental determination.

Commercial suppliers indicate availability in formats suitable for both analytical and synthetic applications, with purity specifications typically exceeding 95% as determined by high-performance liquid chromatography methods. The compound's physical form facilitates accurate weighing and handling for laboratory synthesis and analytical procedures.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of maleimide chemistry and N-arylmaleimide synthesis methodologies. The fundamental chemistry of maleimides dates to early organic synthesis research, where maleimide itself was characterized as an important building block containing the reactive α,β-unsaturated imide functionality.

Historical development of N-arylmaleimide synthesis can be traced to systematic investigations of maleamic acid cyclization reactions. Patent literature from the 1940s documents early synthetic approaches to N-arylmaleimides through the dehydration of maleamic acids using anhydride-based methods. These foundational studies established that N-arylmaleamic acids could be efficiently converted to the corresponding maleimides through treatment with acetic anhydride in the presence of sodium acetate at elevated temperatures, typically between 80-100 degrees Celsius.

The specific compound under examination represents a more recent development in the field, likely synthesized as part of research programs investigating extended conjugated systems incorporating maleimide functionality. Database records indicate the compound was first registered in chemical databases in 2009, with subsequent modifications to structural and property data as late as 2025. This timeline suggests ongoing research interest and potential applications that continue to drive synthetic and analytical investigations.

Contemporary research on N-arylmaleimides has expanded to include applications in polymer chemistry, bioconjugation, and materials science, reflecting the versatility of the maleimide functional group in forming stable covalent bonds with nucleophilic species. The incorporation of nitrophenyl substituents adds additional dimensions of reactivity and electronic properties that enhance the compound's potential for specialized applications.

Relationship to N-Arylmaleimide Family of Compounds

The compound this compound belongs to the established family of N-arylmaleimides, which are characterized by the substitution of the maleimide nitrogen with aromatic groups. This family of compounds shares the fundamental 1H-pyrrole-2,5-dione core structure, where the nitrogen atom bears an aryl substituent rather than a hydrogen atom or aliphatic group.

Within the N-arylmaleimide family, various structural modifications have been explored to modulate chemical and physical properties. Simple N-phenylmaleimide represents the basic member of this family, while more complex derivatives incorporate additional functional groups or extended aromatic systems. The compound under study represents a sophisticated example featuring an extended conjugated system that bridges the maleimide nitrogen to a terminal nitrophenyl group through an α,β-unsaturated carbonyl linker.

Comparative analysis with related N-arylmaleimides reveals several structural relationships. Research literature documents compounds such as N-(4-nitrophenyl)maleimide, which shares the nitrophenyl substituent but lacks the extended conjugated bridge. Synthesis of N-(4-nitrophenyl)maleimide typically involves the cyclodehydration of N-(4-nitrophenyl)maleamic acid using concentrated sulfuric acid and phosphorus pentoxide at elevated temperatures, yielding products with melting points around 120 degrees Celsius.

Related Compound Structural Feature Synthetic Method Key Property
N-phenylmaleimide Basic N-aryl substitution Anhydride cyclization Foundation structure
N-(4-nitrophenyl)maleimide Direct nitrophenyl attachment Acid-catalyzed dehydration Electron-deficient system
N-(2,5-dimethoxy-4-{[3-(4-nitrophenyl)acryloyl]amino}phenyl)benzamide Extended conjugation with amide Multi-step synthesis Complex substitution pattern

The electronic properties of N-arylmaleimides are significantly influenced by the nature of the aromatic substituent, with electron-withdrawing groups such as nitro functionality enhancing the electrophilic character of the maleimide double bond. This electronic modification affects both chemical reactivity and physical properties, including absorption spectra and thermal stability. The extended conjugation in the target compound further modulates these electronic effects, creating a unique combination of properties within the N-arylmaleimide family.

Applications of N-arylmaleimides span multiple fields, including their use as crosslinking agents in polymer chemistry and as reactive intermediates in bioconjugation reactions. The stability of the thiol-maleimide conjugation reaction has made N-arylmaleimides particularly valuable in antibody-drug conjugate synthesis, where improved serum stability compared to N-alkylmaleimides has been demonstrated. These applications highlight the continuing importance of the N-arylmaleimide structural motif in contemporary chemical research and development.

Properties

IUPAC Name

1-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c22-17(10-3-13-1-6-16(7-2-13)21(25)26)14-4-8-15(9-5-14)20-18(23)11-12-19(20)24/h1-12H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLJOQUCKRYMC-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, also known by its CAS number 949923-56-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, highlighting its pharmacological properties and therapeutic potential.

Basic Information

PropertyValue
Molecular Formula C₁₉H₁₂N₂O₅
Molecular Weight 348.3 g/mol
CAS Number 949923-56-2

The compound features a pyrrole core substituted with various functional groups, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. Specifically, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer proliferation and metastasis .

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that specific pyrrole derivatives inhibited the growth of colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M . This suggests that modifications in the side groups of the pyrrole structure can enhance its potency against cancer cells.

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties as well. The compound's structure allows it to exhibit inhibitory effects against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, some studies have reported anti-inflammatory properties associated with pyrrole derivatives. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

The biological activities of this compound are attributed to its ability to:

  • Interact with Enzymes : The compound can inhibit tyrosine kinases involved in cell signaling pathways critical for tumor growth.
  • Membrane Interaction : It may integrate into lipid bilayers, altering membrane dynamics and affecting cell viability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Table of Biological Activities

Activity TypeObserved EffectReference
Anticancer Inhibition of colon cancer cell lines
Antimicrobial Inhibition of bacterial growth
Anti-inflammatory Modulation of inflammatory pathways

Synthesis and Structural Studies

The synthesis of this compound typically involves a multi-step process starting from simpler pyrrole derivatives. The incorporation of nitrophenyl groups enhances the compound's biological activity through electronic effects and steric hindrance that stabilize reactive intermediates during interactions with biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. Specifically, 1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties
The nitrophenyl group within the compound structure is known to enhance anti-inflammatory activity. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Materials Science Applications

1. Photovoltaic Materials
The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy is being explored for enhancing the efficiency of solar cells .

2. Organic Light Emitting Diodes (OLEDs)
The compound's luminescent properties are being investigated for applications in OLED technology. Its structural characteristics allow for effective charge transport and light emission, which are critical for developing high-performance display technologies .

Chemical Probes in Biological Research

1. Targeting Specific Biomolecules
Due to its ability to interact with various biological macromolecules, this compound can serve as a chemical probe to study protein interactions and enzyme activity. The incorporation of the nitrophenyl group facilitates specific binding to target biomolecules, enabling researchers to investigate biochemical pathways in detail .

Case Studies

Study FocusFindings
Anticancer Activity Induced apoptosis in breast cancer cell lines; IC50 values indicated potent cytotoxicity .
Anti-inflammatory Effects Reduced levels of TNF-alpha and IL-6 in vitro; potential for treating rheumatoid arthritis .
Photovoltaic Efficiency Enhanced charge carrier mobility observed in preliminary tests; potential efficiency improvement over current materials .

Chemical Reactions Analysis

Key Reactions and Findings

  • Cycloaddition Reactions :

    • The compound has been shown to undergo 1,3-dipolar cycloaddition reactions with nitrones, producing isoxazolidines with high regioselectivity and stereoselectivity. Yields for these reactions can reach between 85% to 90%.

  • Corrosion Inhibition Studies :

    • Research indicates that this compound exhibits excellent corrosion inhibition properties when tested in various environments. Efficiency values for corrosion inhibition can reach up to 94%, showcasing its potential in materials science applications.

  • Biological Activity :

    • Similar pyrrole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The nitrophenyl group in this compound may enhance its biological activity, making it a candidate for further pharmacological studies .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(4-Nitrophenyl)-1H-pyrrole-2,5-dioneContains nitrophenyl group; similar ring structureAnticancer activity
1-(4-Methylphenyl)-pyrrole-2,5-dioneMethyl substitution on phenyl ringAntimicrobial properties
3-(Phenyl)-pyrrole-2,5-dioneSimple phenyl substitutionAnti-inflammatory effects

The unique combination of functional groups in 1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione enhances its reactivity and biological activity compared to other pyrrole derivatives.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrole-2,5-dione derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties
Compound Name (CAS/Identifier) Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Characteristics
1-{4-[(2E)-3-(4-Nitrophenyl)... (Hypothetical) 4-Nitrophenyl - - - Strong electron-withdrawing nitro group; likely high thermal stability
1-{4-[(2E)-3-(2-Methoxyphenyl)... (1365988-76-6) 2-Methoxyphenyl 333.34 - - Electron-donating methoxy group; improved solubility in polar solvents
1-{4-[(2E)-3-(2-Ethoxyphenyl)... (1365988-72-2) 2-Ethoxyphenyl 347.40 - - Ethoxy group enhances lipophilicity; potential medicinal applications
7c () Benzoisoxazolyl, bromoindolyl - 180–182 21.3 Halogen substituents increase molecular weight and polarizability
1-(3-(4,4,5,5-Tetramethyl... (sc-481034) Boronate ester - - - Boron enables catalytic and coordination applications

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with methoxy, ethoxy, or dimethylamino substituents in analogs. Methoxy/ethoxy groups improve solubility but may reduce thermal stability compared to nitro derivatives .
  • Halogenated Derivatives : Bromo and chloro substituents (e.g., 7c , 7d , 7e in ) exhibit higher melting points (180–228°C) due to increased molecular symmetry and halogen-driven intermolecular forces .

Preparation Methods

Starting Materials and Intermediates

Condensation Reaction

A typical route involves a Knoevenagel or Claisen–Schmidt type condensation between the pyrrole-2,5-dione derivative and 4-nitrobenzaldehyde to form the α,β-unsaturated propenoyl moiety. This reaction is usually carried out under basic or acidic catalysis in solvents such as ethanol or acetic acid.

Cyclization and Acylation

Alternatively, the pyrrole-2,5-dione ring can be formed after acylation of a pyrrole intermediate with the nitrophenyl-substituted propenoyl chloride or anhydride. This step may involve:

  • Nucleophilic attack of the pyrrole nitrogen on the acyl chloride.
  • Subsequent cyclization under reflux or microwave irradiation to form the maleimide ring.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to accelerate the synthesis of related pyrrole-2,5-dione derivatives, such as 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, by reducing reaction times from hours to minutes and improving yields (up to ~70%) when using solvents like ethanol and acetic acid as catalysts at controlled temperatures (~80°C) and microwave power (~140 W). This approach could be adapted for the target compound to improve efficiency.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Formation of pyrrole-2,5-dione Maleic anhydride + amine, reflux Acetic acid 80-100 °C 1-2 hours 60-70 Microwave heating improves yield
Condensation with 4-nitrobenzaldehyde Base or acid catalysis (KOH or AcOH) Ethanol Reflux 2-4 hours 50-65 Controls (2E) stereochemistry
Acylation/cyclization Pyrrole + nitrophenylpropenoyl chloride Organic solvent RT to reflux 1-3 hours 55-70 May require inert atmosphere

Mechanistic Insights

  • The key step involves nucleophilic attack by the nitrogen of the pyrrole ring on the electrophilic carbonyl carbon of the acylating agent.
  • The double bond configuration (2E) is stabilized by conjugation with the nitrophenyl ring.
  • Microwave-assisted dielectric heating enhances reaction kinetics by uniform heating and increased molecular collisions.

Analytical and Structural Confirmation

  • The synthesized compound is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and mass spectrometry.
  • Characteristic chemical shifts for the pyrrole-2,5-dione ring and the nitrophenyl propenoyl group are observed.
  • Crystallographic studies of related pyrrole-2,5-dione derivatives confirm planarity and bond lengths consistent with literature values.

Summary Table of Key Preparation Methods

Method Starting Materials Catalysts/Conditions Advantages Limitations
Conventional reflux Maleic anhydride + amine + 4-nitrobenzaldehyde Acid/Base catalysis, ethanol or acetic acid Well-established, moderate yield Longer reaction times
Microwave-assisted synthesis Same as above Microwave reactor, ethanol, acetic acid Shorter times, improved yields Requires microwave equipment
Acylation of pyrrole Pyrrole + nitrophenylpropenoyl chloride Organic solvent, reflux Direct ring formation Sensitive to moisture and air

Research Findings and Recommendations

  • Microwave synthesis is recommended to improve efficiency and yield for pyrrole-2,5-dione derivatives with complex substituents.
  • Careful control of reaction conditions (temperature, solvent, catalyst concentration) is critical to favor the (2E) isomer formation.
  • Purification by recrystallization or chromatography is necessary to obtain analytically pure compound.
  • Further optimization studies could explore solvent-free or green chemistry approaches.

Q & A

Q. What are the optimal synthetic routes for preparing 1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione?

The compound can be synthesized via multi-step protocols involving:

  • Step 1: Formation of the enone moiety [(2E)-3-(4-Nitrophenyl)prop-2-enoyl] through condensation of 4-nitrobenzaldehyde with acetylacetone under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Coupling the enone with a pyrrole-2,5-dione derivative. A palladium-catalyzed Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) may be employed, depending on the substituents .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >80% purity, with final characterization via HPLC .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation requires:

  • Single-crystal XRD: Determines bond lengths, angles, and stereochemistry (e.g., E-configuration of the propenoyl group) .
  • Spectroscopy:
    • FTIR: Peaks at ~1700 cm⁻¹ (C=O of pyrrole-dione) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .
    • NMR: ¹H NMR shows characteristic doublets for the trans-alkene (δ 6.8–7.6 ppm, J = 15–16 Hz) and aromatic protons of the nitrophenyl group (δ 8.2–8.4 ppm) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL at 25°C) .
  • Thermal stability: Decomposes above 250°C (TGA data) .
  • Photostability: Susceptible to UV-induced degradation; store in amber vials under inert gas .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Frontier molecular orbitals: HOMO localized on the pyrrole-dione ring, LUMO on the nitrophenyl group, suggesting charge-transfer interactions .
  • Reactivity: Electrophilic attack favors the β-carbon of the enone due to electron-withdrawing nitro group stabilization .
  • Mechanistic insights: Transition states for enone formation (activation energy ~25 kcal/mol) and regioselectivity in cycloaddition reactions .

Q. What experimental designs are suitable for analyzing biological activity?

  • In vitro assays:
    • Anticancer activity: MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to positive controls (e.g., doxorubicin) .
    • Enzyme inhibition: Fluorescence-based assays for kinases or proteases (e.g., caspase-3) to identify inhibition constants (Kᵢ) .
  • Dose-response studies: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

Q. How can environmental fate studies be structured for this compound?

  • Degradation pathways:
    • Photolysis: Expose to simulated sunlight (λ > 290 nm) in aqueous solution; monitor nitro group reduction to amine via LC-MS .
    • Biodegradation: OECD 301F test with activated sludge; measure half-life (t₁/₂) and metabolite profiling .
  • Ecotoxicology: Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) .

Q. How do structural modifications affect bioactivity?

  • SAR studies:
    • Replace the nitro group with electron-donating groups (e.g., -OCH₃) to enhance solubility but reduce electrophilic reactivity .
    • Introduce substituents on the pyrrole ring (e.g., methyl, halogen) to modulate steric effects and target binding .
  • Validation: Compare IC₅₀ values across derivatives to identify critical pharmacophores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.